molecular formula C23H22N2O3S2 B2469274 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(methylthio)phenyl)benzamide CAS No. 920387-69-5

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(methylthio)phenyl)benzamide

Cat. No.: B2469274
CAS No.: 920387-69-5
M. Wt: 438.56
InChI Key: ZQCKFVWFGXQFLJ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 3,4-dihydroisoquinoline sulfonyl group at the 4-position of the benzene ring and a 4-(methylthio)phenyl substituent on the amide nitrogen. Its structure combines a sulfonamide-linked dihydroisoquinoline moiety, which is known for enhancing interactions with enzymatic targets like butyrylcholinesterase (BChE), and a methylthiophenyl group that may improve lipophilicity and membrane permeability.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-methylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S2/c1-29-21-10-8-20(9-11-21)24-23(26)18-6-12-22(13-7-18)30(27,28)25-15-14-17-4-2-3-5-19(17)16-25/h2-13H,14-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCKFVWFGXQFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(methylthio)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the dihydroisoquinoline core through a palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction. This reaction uses formate esters as the source of carbon monoxide and provides a facile method for synthesizing enantiopure nitrogen-containing heterocyclic compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(methylthio)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(methylthio)phenyl)benzamide may have therapeutic potential in treating neurological disorders such as Parkinson's disease and schizophrenia. These compounds can modulate neurotransmitter systems, offering neuroprotective effects and improving cognitive functions.

  • Case Study : A patent describes the use of 3,4-dihydroisoquinolin-2(1H)-yl compounds for treating Parkinson's disease, emphasizing their role in enhancing dopaminergic activity and mitigating symptoms associated with neurodegeneration .

Cancer Therapy

The benzamide derivatives have been investigated as potential inhibitors of various kinases involved in cancer progression. The inhibition of these kinases can lead to reduced tumor growth and improved patient outcomes.

  • Research Findings : A study highlighted the synthesis of novel benzamide derivatives that exhibited potent inhibition against RET kinase, a target for certain cancers. The findings suggested that modifications in the benzamide structure could enhance selectivity and potency against cancer cells .

Inflammatory Diseases

Compounds with similar structures have been explored for their anti-inflammatory properties. The ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) positions these compounds as potential treatments for inflammatory conditions.

  • Example : Research into COX inhibitors has shown that modifications to the benzamide structure can lead to enhanced anti-inflammatory activity, making them suitable candidates for further development in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(methylthio)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Key Structural Features Biological Activity Synthetic Route References
Target: 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(methylthio)phenyl)benzamide - Dihydroisoquinoline sulfonyl group
- 4-(Methylthio)phenyl benzamide
Likely BChE inhibition (inferred from analogs)
Potential anti-Aβ aggregation (untested)
Likely involves sulfonylation of dihydroisoquinoline and coupling to benzamide
N-(4-(Methylthio)phenyl)benzamide (3ah) - Simple benzamide backbone
- No dihydroisoquinoline or sulfonyl group
Undisclosed activity (synthetic intermediate) Manganese-mediated reductive transamidation
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide (CHEMBL1503006) - Oxadiazole ring substituent
- 4-Methoxyphenyl group
Probable BChE inhibition (oxadiazole may enhance electron-withdrawing properties) Multi-step synthesis involving triazole intermediates
4-(3,4-Dihydroisoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide - Benzothiazole ring
- Ethoxy and ethyl substituents
Potential enhanced lipophilicity and binding to hydrophobic enzyme pockets Condensation reactions with benzothiazole precursors
Compound 9 ((4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)phenyl)(pyrrolidin-1-yl)methanone) - Dihydroisoquinoline methyl group
- Pyrrolidinyl ketone
IC₅₀ = 1.2 µM (BChE)
Selectivity ratio (BChE/AChE) = 12.5
Anti-Aβ aggregation (50% at 25 µM)
Friedel-Crafts acylation and hydrazide-thiocyanate coupling
Compound 23 (N-(2-Bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide) - Dihydroisoquinoline methyl group
- 2-Bromophenyl substituent
IC₅₀ = 0.8 µM (BChE)
Selectivity ratio (BChE/AChE) = 15.6
Anti-Aβ aggregation (60% at 25 µM)
Similar to Compound 9, with bromophenyl substitution

Key Findings:

Structural Impact on Activity: The dihydroisoquinoline sulfonyl group in the target compound is critical for BChE inhibition, as seen in analogs (e.g., Compounds 9 and 23) that target both the catalytic active site (CAS) and peripheral anionic site (PAS) of BChE . The methylthiophenyl group may enhance metabolic stability compared to electron-rich substituents (e.g., methoxy in CHEMBL1503006) but could reduce solubility .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to ’s triazole-thione derivatives, involving sulfonylation and amide coupling .
  • Analogs with oxadiazole or benzothiazole groups require more complex multi-step protocols, reducing scalability .

Pharmacological Potential: While the target compound’s anti-Aβ aggregation activity is untested, analogs like Compounds 9 and 23 show dose-dependent inhibition, suggesting a plausible mechanism . The methylthio group’s moderate lipophilicity (clogP ~3.5, estimated) may balance blood-brain barrier penetration and cytotoxicity, unlike bromophenyl (higher clogP) or morpholino (lower clogP) groups .

Docking and Selectivity: Molecular docking (using Glide XP, ) predicts that the sulfonyl group forms hydrogen bonds with BChE’s PAS (e.g., Tyr332), while the dihydroisoquinoline interacts with CAS residues (e.g., Ser198) . Selectivity over acetylcholinesterase (AChE) is attributed to BChE’s larger active site, accommodating bulkier substituents like methylthiophenyl .

Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(methylthio)phenyl)benzamide is a member of the benzamide class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20H22N2O2S
  • Molecular Weight : 350.47 g/mol
  • CAS Number : Not specified in the search results.

The compound's biological activity is primarily attributed to its interaction with specific enzymes and receptors:

  • Inhibition of Aldo-Keto Reductase AKR1C3 :
    • This enzyme is involved in steroid metabolism and is a target in cancer therapy. Research has shown that compounds similar to the target compound exhibit potent inhibition of AKR1C3, suggesting potential anticancer properties .
  • Antifungal Activity :
    • A related study evaluated various derivatives of 3,4-dihydroisoquinoline for antifungal activity against phytopathogenic fungi. The findings indicated that certain compounds demonstrated significant antifungal properties, with some exhibiting EC₅₀ values as low as 8.88 µg/mL .

Anticancer Properties

The compound has shown promise in cancer treatment due to its ability to inhibit specific enzymes involved in tumor growth:

  • Case Study : A high-throughput screening identified related compounds as selective inhibitors of AKR1C3, demonstrating low nanomolar potency . The structure-activity relationship (SAR) studies indicated that modifications in the dihydroisoquinoline moiety could enhance potency.

Antifungal Properties

The antifungal efficacy was evaluated against several fungal strains:

CompoundFungal StrainActivity (%)EC₅₀ (µg/mL)
Compound 8Fusarium oxysporum91.7%8.88
Compound 2Botrytis cinerea85.4%19.88
Compound 18Valsa mali82.3%Not specified

The data indicates that the position and nature of substituents on the phenyl ring significantly influence antifungal activity .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that substituents on the phenyl ring play a crucial role in determining the biological activity of these compounds:

  • Mono-Halogenated Compounds : These often exhibited superior antifungal activity compared to non-halogenated counterparts.
  • Positioning of Functional Groups : The placement of groups such as nitro and methylthio affects both potency and selectivity against different biological targets .

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